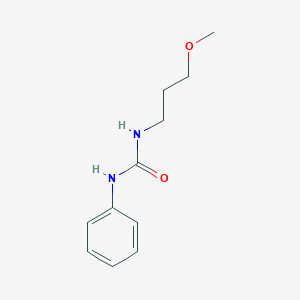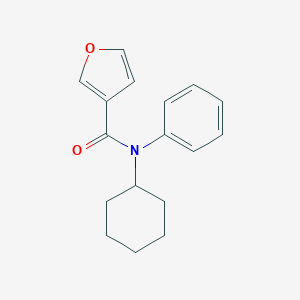![molecular formula C14H17N3O6S2 B241003 2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one, commonly known as MDP-2-P, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MDP-2-P is a thiazolidinedione derivative, a class of compounds that have been shown to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of MDP-2-P is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by MDP-2-P leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
MDP-2-P has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDP-2-P inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MDP-2-P improves insulin sensitivity and reduces blood glucose levels in diabetic mice. MDP-2-P has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDP-2-P in lab experiments is its potential therapeutic applications in various fields of research, such as cancer, diabetes, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on MDP-2-P. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific PPARγ agonists. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the safety and toxicity of MDP-2-P in vivo.
Méthodes De Synthèse
MDP-2-P can be synthesized by the reaction of 2-methyl-4,5-dihydroimidazole-1-sulfonyl chloride with 4-methoxy-3-nitrobenzene-1,2-diamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield MDP-2-P.
Applications De Recherche Scientifique
MDP-2-P has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, MDP-2-P has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of diabetes research, MDP-2-P has been shown to improve insulin sensitivity and reduce blood glucose levels. In the field of inflammation research, MDP-2-P has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
|---|---|
Formule moléculaire |
C14H17N3O6S2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[4-methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C14H17N3O6S2/c1-10-15-6-7-16(10)25(21,22)13-9-11(3-4-12(13)23-2)17-14(18)5-8-24(17,19)20/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
GKVXHGALYRSCLI-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
SMILES canonique |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)





![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
